Ixabepilone

Microtubule stabilization Tubulin polymerization Cytotoxicity

Ixabepilone (BMS-247550; Ixempra) is the only clinically approved epothilone-class microtubule stabilizer, uniquely resistant to BCRP (ABCG2)-mediated efflux (1.2-fold resistance factor vs. 4.3–7.3-fold for taxanes). Unlike taxanes or other epothilones, it retains full activity in paclitaxel-resistant models (IC50 1.4–34.5 nM) and demonstrates 3-fold greater potency than docetaxel in Pat-21 xenografts. Its carboxylesterase-resistant lactone-macrolide structure confers superior metabolic stability. Supplied as a lyophilized powder requiring specialized reconstitution; not interchangeable with generic microtubule inhibitors. Essential for preclinical taxane-resistance research, BCRP efflux mechanistic studies, and microtubule polymerization assay calibration.

Molecular Formula C27H42N2O5S
Molecular Weight 506.7 g/mol
CAS No. 219989-84-1
Cat. No. B1684101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIxabepilone
CAS219989-84-1
SynonymsBMS247550;  BMS-247550;  BMS 247550;  Azaepothilone BBMS 2475501. Trade name: Ixempra.
Molecular FormulaC27H42N2O5S
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C
InChIInChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1
InChIKeyFABUFPQFXZVHFB-PVYNADRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityIn water, 0.69 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ixabepilone Procurement Guide for Scientific and Industrial Use: Compound Class and Baseline Characteristics


Ixabepilone (CAS 219989-84-1; BMS-247550; Ixempra) is a semi-synthetic analog of epothilone B that functions as a microtubule-stabilizing agent . It is the first and most clinically developed epothilone to achieve regulatory approval for the treatment of multidrug-resistant metastatic breast cancer, distinguished by a unique lactone-macrolide structure that differs fundamentally from taxanes and other epothilone derivatives .

Why Generic Substitution Fails for Ixabepilone: Key Differentiators from In-Class Analogs and Taxanes


In-class substitution of ixabepilone with other epothilones (e.g., patupilone, sagopilone, BMS-310705) or taxanes (e.g., paclitaxel, docetaxel) is not pharmacologically or clinically interchangeable. Ixabepilone exhibits unique resistance to degradation by carboxylesterase compared to its parent epothilone B, enabling improved metabolic stability . Its distinct susceptibility profile to P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters—with high sensitivity to P-gp but remarkable resistance to BCRP-mediated efflux—differentiates it from both taxanes and other epothilones . Furthermore, its defined neurotoxicity profile and lyophilized powder formulation requiring specialized reconstitution impose procurement and handling constraints that are not shared by alternative microtubule-stabilizing agents .

Quantitative Evidence Guide for Ixabepilone: Head-to-Head Comparative Data for Scientific Selection


Ixabepilone vs. Paclitaxel: Microtubule Polymerization Potency (EC0.01)

Ixabepilone exhibits approximately 2-fold greater potency than paclitaxel in inducing tubulin polymerization in cell-free biochemical assays, as measured by EC0.01 values .

Microtubule stabilization Tubulin polymerization Cytotoxicity

Ixabepilone vs. Paclitaxel: Potency in Paclitaxel-Resistant Xenograft Model

In a paclitaxel-resistant human tumor xenograft model (Pat-21, resistant due to betaIII-tubulin overexpression and lack of betaII-tubulin), ixabepilone demonstrated 3-fold greater antitumor potency than docetaxel .

Taxane resistance Xenograft efficacy Beta-tubulin isoforms

Ixabepilone vs. Paclitaxel and Docetaxel: P-Glycoprotein-Mediated Resistance (IC50 Shift)

In Madin-Darby canine kidney (MDCK) cells transfected with human MDR1 (P-gp), ixabepilone cytotoxicity was reduced from an IC50 of 90 nM to >2000 nM (resistance factor >22), whereas paclitaxel and docetaxel showed even greater susceptibility to P-gp-mediated resistance .

Multidrug resistance P-glycoprotein Efflux transporters

Ixabepilone vs. Taxanes: BCRP-Mediated Resistance (Resistance Factor)

Unlike paclitaxel (resistance factor 4.3), docetaxel (resistance factor 7.3), and vinblastine (resistance factor 2.9), ixabepilone is remarkably resistant to BCRP-mediated efflux, exhibiting a resistance factor of only 1.2 in HEK-293 cells overexpressing BCRP .

BCRP ABCG2 Drug resistance Efflux transporters

Ixabepilone vs. Eribulin: Clinical Neurotoxicity Incidence and Time to Onset

In a randomized Phase II head-to-head trial in metastatic breast cancer patients, ixabepilone (40 mg/m² day 1 every 21 days) was associated with a neuropathy incidence of 48.0% (any grade) and 44.0% (peripheral neuropathy), with a median time to neuropathy onset of 11.6 weeks . In comparison, eribulin mesylate (1.4 mg/m² days 1 and 8) showed neuropathy incidence of 33.3% and 31.4%, respectively, with a median time to onset of 35.9 weeks . Treatment discontinuation due to neuropathy was 18.0% for ixabepilone vs. 3.9% for eribulin .

Peripheral neuropathy Clinical safety Metastatic breast cancer

Ixabepilone vs. Capecitabine Monotherapy: Phase III Combination Efficacy in Taxane-Resistant MBC

In a large international Phase III trial, the combination of ixabepilone plus capecitabine demonstrated superior efficacy compared to capecitabine monotherapy in patients with metastatic breast cancer pretreated with or resistant to anthracyclines and taxanes . The combination therapy significantly improved progression-free survival (PFS) and more than doubled the objective tumor response rate (ORR) versus capecitabine alone .

Metastatic breast cancer Combination therapy Progression-free survival

Optimal Research and Industrial Application Scenarios for Ixabepilone Based on Quantitative Evidence


Preclinical Modeling of Taxane-Resistant Tumors

Ixabepilone is ideally suited for preclinical studies investigating resistance mechanisms to microtubule-stabilizing agents, particularly in tumor models with beta-tubulin mutations or betaIII-tubulin overexpression. Its 3-fold greater potency over docetaxel in the Pat-21 xenograft model and retained activity in paclitaxel-resistant cell lines with IC50 values of 1.4-34.5 nM make it a critical tool for dissecting taxane resistance pathways and evaluating novel combination strategies.

In Vitro Studies of BCRP-Mediated Multidrug Resistance

For researchers investigating ATP-binding cassette (ABC) transporter-mediated drug resistance, ixabepilone serves as a unique positive control for BCRP (ABCG2) resistance. Its negligible resistance factor of 1.2-fold in BCRP-overexpressing cells, in stark contrast to the 4.3-7.3-fold resistance seen with taxanes , enables precise delineation of BCRP-specific efflux mechanisms. Ixabepilone can be used in cytotoxicity assays to confirm BCRP functionality or to screen for BCRP inhibitors.

Microtubule Polymerization Assay Standardization

Ixabepilone's EC0.01 of 3.5 µM in tubulin polymerization assays—approximately 2-fold more potent than paclitaxel —positions it as a high-potency reference standard for validating and calibrating in vitro microtubule stabilization assays. Its well-characterized polymerization kinetics make it valuable for high-throughput screening campaigns aimed at identifying novel microtubule-targeting compounds.

Clinical Trial Design for Taxane-Refractory Metastatic Breast Cancer

In clinical research settings, ixabepilone's Phase III data demonstrating significant improvement in progression-free survival and more than doubling of objective response rate when combined with capecitabine provide a robust evidence base for designing combination therapy trials in taxane-refractory metastatic breast cancer. Its defined neurotoxicity profile, with a median time to neuropathy onset of 11.6 weeks , allows for informed protocol design regarding toxicity monitoring and dose modification strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ixabepilone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.